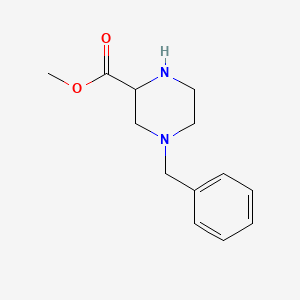

Methyl 4-benzylpiperazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-benzylpiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVZEDCLDOKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696991 | |

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181955-94-2 | |

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-Benzylpiperazine-2-carboxylate

Abstract

Methyl 4-benzylpiperazine-2-carboxylate is a key chiral building block in modern medicinal chemistry, serving as a scaffold for synthesizing a range of pharmacologically active agents. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound. It moves beyond simple protocols to elucidate the underlying chemical principles, mechanistic pathways, and process optimization considerations. Detailed experimental procedures, comparative analysis of different routes, and characterization data are presented to equip researchers and drug development professionals with a comprehensive and practical understanding of its synthesis.

Introduction: Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas, including antipsychotics (e.g., aripiprazole), antihistamines (e.g., cetirizine), and antivirals. Its prevalence stems from its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, by virtue of its two nitrogen atoms, which can be protonated at physiological pH.

Methyl 4-benzylpiperazine-2-carboxylate, specifically, is a valuable intermediate. The N-benzyl group serves as a common protecting group that can be readily removed via hydrogenolysis, while the methyl ester at the C-2 position provides a handle for further chemical modifications, such as amidation to build more complex molecular architectures. The inherent chirality at the C-2 position makes it a crucial synthon for developing stereospecific drugs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary linear approaches starting from the commercially available piperazine-2-carboxylic acid:

-

Route 1: Esterification First, then N-Benzylation. Piperazine-2-carboxylic acid is first converted to its methyl ester, followed by selective benzylation at the N-4 position.

-

Route 2: N-Benzylation First, then Esterification. Piperazine-2-carboxylic acid is first selectively benzylated at the N-4 position, followed by esterification of the carboxylic acid.

A third, more convergent approach involves the direct cyclization of N-benzylethylenediamine with a glyoxylate derivative, which can be highly efficient.

Synthetic Strategy 1: Reductive Amination Pathway

This is one of the most common and efficient methods, involving the direct construction of the N-benzyl group on a pre-existing piperazine ester scaffold via reductive amination.

Workflow Overview

Caption: Workflow for the reductive amination synthesis route.

Mechanistic Rationale & Expertise

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine (methyl piperazine-2-carboxylate) and benzaldehyde. This is followed by in-situ reduction of the iminium ion to the tertiary amine.

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder and moisture-tolerant, allowing the reaction to be performed in a one-pot fashion without requiring anhydrous conditions. Its steric bulk and reduced reactivity prevent the undesired reduction of the aldehyde starting material, leading to cleaner reactions and higher yields.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures.

-

Reaction Setup: To a solution of methyl piperazine-2-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.1 M), add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The addition can be exothermic, so maintaining the temperature below 25°C is advisable.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product as a colorless or pale yellow oil.

Synthetic Strategy 2: N-Alkylation followed by Esterification

This classic two-step approach is also widely used and offers robust, scalable results.

Step A: Selective N-Benzylation of Piperazine-2-carboxylic acid

The primary challenge in this step is achieving selective mono-benzylation at the more sterically accessible and electron-rich N-4 position, leaving the N-1 nitrogen adjacent to the carboxylic acid untouched.

-

Protocol:

-

Dissolve piperazine-2-carboxylic acid (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction to 50-60°C and stir for 6-18 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purify via crystallization or chromatography to obtain 4-benzylpiperazine-2-carboxylic acid.

-

Step B: Fischer Esterification

The resulting N-benzylated carboxylic acid is then esterified. Fischer esterification is a simple and effective acid-catalyzed method.

-

Protocol:

-

Suspend 4-benzylpiperazine-2-carboxylic acid (1.0 eq) in methanol (MeOH), which acts as both solvent and reagent.

-

Cool the mixture in an ice bath and add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂, 1.2 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq), dropwise. Thionyl chloride is often preferred as it reacts with methanol to generate HCl in-situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

-

Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

-

The organic layers are combined, dried, and concentrated. Purification is performed as described in Strategy 1.

-

Comparative Analysis of Synthetic Routes

| Parameter | Strategy 1 (Reductive Amination) | Strategy 2 (Alkylation/Esterification) |

| Number of Steps | 1 (from piperazine ester) | 2 (from piperazine acid) |

| Reagents | Benzaldehyde, STAB | Benzyl bromide, K₂CO₃, SOCl₂/H₂SO₄ |

| Overall Yield | Generally high (70-90%) | Moderate to high (60-85% over two steps) |

| Advantages | One-pot, mild conditions, high efficiency | Uses classic, well-understood reactions, robust |

| Disadvantages | STAB can be expensive for large-scale synthesis | Two separate operations, requires heating |

Purification and Characterization

-

Purification: The final product is typically an oil and is most effectively purified by flash column chromatography on silica gel. A common eluent system is a gradient of 0-10% methanol in dichloromethane or 20-60% ethyl acetate in hexanes.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques.

-

¹H NMR: Expected signals include aromatic protons from the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), multiplets for the piperazine ring protons (~2.0-3.8 ppm), and a singlet for the methyl ester protons (~3.7 ppm).

-

Mass Spectrometry (MS): The expected molecular ion peak for C₁₃H₁₈N₂O₂ would be [M+H]⁺ at m/z = 235.14.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

-

Dal-Piaz, V., Caccia, S., Colleoni, C., et al. (2003). 1-(4-Substituted-benzoyl)-4-(4-aryl-1,2,3,6-tetrahydropyridin-1-yl)butyl piperazines as potent and selective 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 11(20), 4437-4445. URL: [Link]

- Owa, T., Nagasu, T., & Naito, T. (2001). U.S. Patent No. 6,218,393. Washington, DC: U.S. Patent and Trademark Office.

An In-Depth Technical Guide to Methyl 4-benzylpiperazine-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine heterocycle is a common scaffold in a multitude of approved therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of Methyl 4-benzylpiperazine-2-carboxylate, with a focus on providing practical insights for researchers in the field.

It is crucial to distinguish this compound from benzylpiperazine (BZP) and its analogs, which are known for their stimulant properties and are controlled substances in many jurisdictions.[3] In contrast, derivatives of piperazine-2-carboxylic acid are being explored for a range of therapeutic applications, including the development of novel treatments for complex diseases like Alzheimer's.[4][5]

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [] |

| Molecular Weight | 234.29 g/mol | [] |

| IUPAC Name | methyl 4-benzylpiperazine-2-carboxylate | [] |

| CAS Number | 181955-94-2 | [] |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.[7] | Inferred |

Synthesis of Methyl 4-benzylpiperazine-2-carboxylate

The synthesis of Methyl 4-benzylpiperazine-2-carboxylate can be achieved through a multi-step process starting from piperazine-2-carboxylic acid. The following protocol is an adaptation based on established methods for the synthesis of related N-benzyl piperidine and piperazine carboxylates.[8]

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of Methyl 4-benzylpiperazine-2-carboxylate.

Step-by-Step Synthesis Protocol

Step 1: Esterification of Piperazine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine-2-carboxylic acid in methanol.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise. The molar ratio of the carboxylic acid to thionyl chloride should be approximately 1:1.5.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl piperazine-2-carboxylate hydrochloride.

Step 2: N-Benzylation

-

Reaction Setup: Dissolve the crude methyl piperazine-2-carboxylate hydrochloride from the previous step in a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a suitable base, such as triethylamine or potassium carbonate, to neutralize the hydrochloride and to act as a proton scavenger.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture. The molar ratio of the piperazine ester to benzyl bromide should be approximately 1:1.1.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 4-benzylpiperazine-2-carboxylate.

Spectral and Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For Methyl 4-benzylpiperazine-2-carboxylate, the molecular ion peak [M]+ would be expected at m/z 234.

Expected Fragmentation Pattern:

The fragmentation of benzylpiperazine derivatives is well-documented.[9][10] The most prominent fragmentation is typically the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91. Other characteristic fragments would arise from the piperazine ring cleavage.

Caption: Expected mass fragmentation pathway for Methyl 4-benzylpiperazine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule. The expected chemical shifts can be estimated based on standard NMR correlation tables.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | multiplet |

| Benzylic (CH₂) | ~3.5 | singlet |

| Methyl Ester (OCH₃) | ~3.7 | singlet |

| Piperazine ring (CH, CH₂) | 2.2-3.2 | multiplets |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-175 |

| Aromatic (C₆H₅) | 125-140 |

| Benzylic (CH₂) | ~60-65 |

| Methyl Ester (OCH₃) | ~52 |

| Piperazine ring (C) | 45-60 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2800-3000 |

| C=O (ester) | 1730-1750 |

| C=C (aromatic) | 1450-1600 |

| C-N | 1000-1250 |

| C-O | 1000-1300 |

Analytical Methods

For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

HPLC Method Development (General Protocol): [11][12][13]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzyl group (around 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

GC-MS Method Development (General Protocol): [14][15]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

-

Injector and Detector Temperature: Typically set around 250-280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Reactivity and Stability

The chemical reactivity of Methyl 4-benzylpiperazine-2-carboxylate is primarily dictated by the functional groups present: the two secondary amines of the piperazine ring and the methyl ester.

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-benzylpiperazine-2-carboxylic acid.

-

N-Alkylation/Acylation: The secondary amine in the piperazine ring can undergo further alkylation or acylation reactions.

-

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Stability and Storage:

Piperazine derivatives can be susceptible to degradation, particularly in solution.[16][17][18] For long-term storage, the compound should be kept in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation.[2][19] Stability studies in various matrices (e.g., blood, serum) have shown that benzylpiperazines are generally more stable than their phenylpiperazine counterparts, especially when stored at lower temperatures (-20°C).[1][17]

Potential Applications in Drug Discovery

The piperazine-2-carboxylic acid scaffold is a promising platform for the development of new therapeutic agents. Recent research has highlighted the potential of derivatives of this scaffold in several therapeutic areas.

Alzheimer's Disease

A recent study published in Bioorganic Chemistry detailed the design and synthesis of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as multi-target-directed ligands for Alzheimer's disease.[4] These compounds were found to be inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes involved in the pathology of the disease.[4] This suggests that Methyl 4-benzylpiperazine-2-carboxylate could serve as a valuable intermediate or starting point for the development of novel anti-Alzheimer's agents.

Other CNS Disorders and Therapeutic Areas

The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS).[1] Its ability to interact with various receptors and transporters makes it a versatile building block for designing drugs for a range of neurological and psychiatric disorders. Furthermore, piperazine derivatives have been investigated for a wide array of other therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 4-benzylpiperazine-2-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-benzylpiperazine-2-carboxylate is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, combining the versatile piperazine scaffold with a reactive ester and a benzyl group, make it an attractive starting point for the synthesis of diverse libraries of compounds for biological screening. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its expected chemical properties, a plausible synthetic route, and robust analytical methodologies based on established knowledge of related piperazine derivatives. The emerging interest in piperazine-2-carboxylic acid derivatives for complex diseases underscores the importance of further research into compounds like Methyl 4-benzylpiperazine-2-carboxylate and their potential therapeutic applications.

References

- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.

- Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124.

- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.

- Biosynth. (2022). Safety Data Sheet.

- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing website.

- Cayman Chemical. (2025). Safety Data Sheet.

- Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. (2015).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chem-Impex. (n.d.). Z-piperazine-2-carboxylic acid.

- An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.).

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed.

- Chem-Impex. (n.d.). Piperazine-2-carboxylic acid.

- Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.).

- ChemicalBook. (2022). 1-Benzylpiperazine - Safety Data Sheet.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from The Royal Society of Chemistry website.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermedi

- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct.

- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.).

- PDF - International Journal of Research in Ayurveda and Pharmacy. (n.d.).

- Cayman Chemical. (n.d.). BZP-d7 (hydrochloride) (CRM).

- Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). (n.d.).

- chemeurope.com. (n.d.). 1-Methyl-4-benzylpiperazine.

- BOC Sciences. (n.d.). CAS 181955-94-2 Methyl 4-benzylpiperazine-2-carboxylate.

- MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).

- Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2025).

- SWGDRUG.org. (2005). BENZYLPIPERAZINE.

- Cayman Chemical. (n.d.). MBZP (hydrochloride).

- Wikipedia. (n.d.). Methylbenzylpiperazine.

- Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. (2025).

- Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. (2020). PubMed Central.

- Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. (2012). PubMed.

- Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. biosynth.com [biosynth.com]

- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. researchgate.net [researchgate.net]

- 14. scholars.direct [scholars.direct]

- 15. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DSpace [open.bu.edu]

- 17. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. isaacpub.org [isaacpub.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-benzylpiperazine-2-carboxylate (CAS: 181955-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine heterocycle is a common scaffold in a multitude of pharmaceuticals, recognized for its versatile biological activities.[1][2] This technical guide provides a comprehensive overview of Methyl 4-benzylpiperazine-2-carboxylate, including its chemical identity, a plausible synthetic route, physicochemical properties, potential therapeutic applications, and analytical methodologies. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust resource for researchers.

Chemical Identity and Physicochemical Properties

Methyl 4-benzylpiperazine-2-carboxylate is a derivative of piperazine-2-carboxylic acid, featuring a benzyl group at the N4 position and a methyl ester at the carboxyl group.[]

Chemical Structure

Caption: Chemical Structure of Methyl 4-benzylpiperazine-2-carboxylate.

Physicochemical Data

Specific experimental data for the physicochemical properties of Methyl 4-benzylpiperazine-2-carboxylate are not widely reported. The following table includes data for the parent compound, 4-Benzylpiperazine-2-carboxylic acid, and estimated values for the target compound based on its structure.[4]

| Property | 4-Benzylpiperazine-2-carboxylic acid | Methyl 4-benzylpiperazine-2-carboxylate (Estimated) | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 220.27 g/mol | 234.29 g/mol | [4] |

| Appearance | White to off-white solid | Colorless to pale yellow oil or low melting solid | Analogues |

| Solubility | Soluble in polar organic solvents | Soluble in methanol, ethanol, DMSO, DMF | [5] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| pKa | Not available | Estimated to have two basic pKa values for the nitrogen atoms | General piperazine properties |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Esterification of Piperazine-2-carboxylic acid

This step involves the conversion of the carboxylic acid to its corresponding methyl ester using thionyl chloride in methanol. This is a standard and high-yielding method for esterification.

-

Reaction Setup: To a stirred solution of piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, Methyl piperazine-2-carboxylate hydrochloride, can be used in the next step without further purification, or it can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free base.

Step 2: N-Benzylation of Methyl piperazine-2-carboxylate

The secondary amine at the N4 position is selectively alkylated using benzyl bromide in the presence of a base.

-

Reaction Setup: Dissolve Methyl piperazine-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF (10 volumes).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 eq), to the solution.

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-benzylpiperazine-2-carboxylate.

Biological Activity and Potential Applications

While there is no specific biological data available for Methyl 4-benzylpiperazine-2-carboxylate, the piperazine scaffold is of significant interest in medicinal chemistry.

Context from Related Compounds

It is crucial to distinguish the target compound from its close, and more widely studied, relatives:

-

Benzylpiperazine (BZP): A recreational drug with stimulant properties similar to amphetamine.[6] It acts as a serotonin-dopamine releasing agent and reuptake inhibitor.[6]

-

Methylbenzylpiperazine (MBZP): Another benzylpiperazine derivative sold as a recreational drug, with slightly weaker stimulant effects than BZP.[7]

The presence of the benzylpiperazine moiety in the target compound suggests a potential for stimulant activity on the central nervous system. However, the carboxymethyl group at the 2-position significantly alters the molecule's polarity and steric bulk, which would likely modulate its interaction with biological targets. Without experimental data, any claims of stimulant activity for Methyl 4-benzylpiperazine-2-carboxylate are purely speculative.

Potential Therapeutic Applications

Recent research has highlighted the potential of piperazine-2-carboxylic acid derivatives as multitarget-directed ligands for the treatment of Alzheimer's disease.[8] A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's.[8]

Caption: Potential research application based on related compounds.

Given these findings, Methyl 4-benzylpiperazine-2-carboxylate could serve as a valuable intermediate or a lead compound in the development of novel therapeutics for neurodegenerative diseases. The piperazine ring is a key structural feature in many approved drugs for various conditions, including cancer, highlighting the broad therapeutic potential of this chemical class.[9][10]

Analytical Methodologies

The purity and identity of Methyl 4-benzylpiperazine-2-carboxylate can be determined using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light or by staining with potassium permanganate.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation. Detection can be achieved using a UV detector, typically in the range of 210-280 nm due to the presence of the benzene ring.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons (~3.5 ppm), signals for the piperazine ring protons (a complex pattern between 2.2 and 3.5 ppm), and a singlet for the methyl ester protons (~3.7 ppm).

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the carbonyl and methyl carbons of the ester group.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected molecular ion peak [M+H]⁺ would be at m/z 235.14.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1730-1750 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-N stretching vibrations.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of the target compound.

Conclusion

Methyl 4-benzylpiperazine-2-carboxylate is a research chemical with significant potential, particularly as a building block in the synthesis of novel therapeutic agents. While direct experimental data for this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The structural similarities to known psychoactive substances warrant careful handling and a thorough investigation of its pharmacological profile. The recent interest in piperazine-2-carboxylic acid derivatives for the treatment of neurodegenerative diseases opens up exciting avenues for future research involving this compound.

References

-

Al-Hiari, Y. M., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. Available at: [Link]

-

Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

-

PubChem. (n.d.). 4-Benzylpiperazine-2-carboxylic acid. PubChem. Available at: [Link]

-

López-Rodríguez, M. L., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. Available at: [Link]

-

Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

-

Walayat, K., Mohsin, N. U. A., et al. (2019). An insight into the therapeutic potential of piperazine-based anticanc. TÜBİTAK Academic Journals. Available at: [Link]

-

PubChem. (n.d.). Methyl Piperazine-2-carboxylate. PubChem. Available at: [Link]

- Google Patents. (n.d.). New piperazine-carboxylic acid esters. Google Patents.

- Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

- Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

-

PubChem. (n.d.). Methyl 1-benzyl-4-methylpiperazine-2-carboxylate. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. Available at: [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health. Available at: [Link]

-

MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]

-

precisionFDA. (n.d.). METHYLBENZYLPIPERAZINE. precisionFDA. Available at: [Link]

-

precisionFDA. (n.d.). METHYLBENZYLPIPERAZINE. precisionFDA. Available at: [Link]

-

Chemsrc. (n.d.). methyl 4-benzylpyridine-2-carboxylate. Chemsrc. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 4-Benzylpiperazine-2-carboxylic acid | C12H16N2O2 | CID 22100294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-benzylpiperazine-2-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-benzylpiperazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established principles of analytical chemistry, data from structurally similar compounds, and standard methodologies for the characterization of piperazine derivatives. The protocols and data presented herein are intended to serve as a robust framework for researchers initiating studies on this compound.

Molecular Structure and Core Properties

Methyl 4-benzylpiperazine-2-carboxylate (CAS Number: 181955-94-2) is a disubstituted piperazine derivative. The structure features a piperazine ring substituted at the N4 position with a benzyl group and at the C2 position with a methyl carboxylate group. This unique arrangement of a bulky, hydrophobic benzyl group and a polar ester functional group imparts a specific set of physicochemical properties that are critical for its behavior in biological and chemical systems.

The molecular formula for Methyl 4-benzylpiperazine-2-carboxylate is C₁₃H₁₈N₂O₂. Its IUPAC name is methyl 4-benzylpiperazine-2-carboxylate[1]. The molecular weight is 234.30 g/mol .

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - |

| Molecular Weight | 234.30 g/mol | - |

| IUPAC Name | methyl 4-benzylpiperazine-2-carboxylate | [1] |

| CAS Number | 181955-94-2 | [1] |

Synthesis Pathway and Rationale

A common synthetic route to Methyl 4-benzylpiperazine-2-carboxylate involves a multi-step process starting from piperazine-2-carboxylic acid. The following diagram illustrates a plausible synthetic pathway, designed for regioselective substitution.

Caption: Proposed synthetic workflow for Methyl 4-benzylpiperazine-2-carboxylate.

Experimental Insight:

The choice of a protecting group strategy is crucial for achieving the desired regioselectivity. The tert-butyloxycarbonyl (Boc) group is often employed to protect one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. The esterification of the carboxylic acid is typically performed under acidic conditions. Subsequent N-alkylation with benzyl bromide, followed by the removal of the Boc protecting group, yields the final product[2].

Physicochemical Data (with Analogs)

Direct experimental data for the target compound is scarce. The following table summarizes known data for structurally related compounds to provide a scientifically grounded estimation of the expected properties.

Table 2: Physicochemical Data of Methyl 4-benzylpiperazine-2-carboxylate and Related Analogs

| Property | Methyl 4-benzylpiperazine-2-carboxylate (Predicted/Estimated) | 1-Benzyl-4-methylpiperazine (MBZP) | 1-Benzylpiperazine (BZP) | Piperazine-2-carboxylic acid |

| Appearance | Colorless to light yellow liquid/oil (predicted) | Colorless to light-yellow liquid | Clear colorless to yellow liquid | White or yellow crystalline powder / Brown powder[3][4] |

| Melting Point | Not available | Not available | 17-20 °C[5][6] | >265 °C (dec.)[3] |

| Boiling Point | >280 °C (predicted) | ~278 - 280 °C[7] | 143-146 °C at 12 mmHg[5] | Not available |

| Density | ~1.0-1.1 g/cm³ (predicted) | ~0.99 g/cm³[7] | 1.014 g/mL at 25 °C[5][8] | 1.174 g/cm³[3] |

| pKa | ~5-6 and ~9-10 (estimated) | Not available | pKb: 4.41[6] | Not available |

| Solubility | Soluble in methanol, ethanol, chloroform (predicted) | Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml), PBS (pH 7.2) (10 mg/ml)[9] | Soluble in methanol, chloroform; insoluble in water[7][8] | Soluble in water[10][11][12] |

Analytical Characterization Protocols

The following section details the standard operating procedures for the comprehensive analytical characterization of Methyl 4-benzylpiperazine-2-carboxylate.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying piperazine derivatives.

Workflow Diagram:

Caption: High-level workflow for HPLC analysis.

Detailed Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a suitable buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent such as acetonitrile or methanol. Due to the polarity of the ester and the basicity of the piperazine nitrogens, a gradient elution may be necessary for optimal separation.

-

Sample Preparation: Accurately weigh and dissolve a sample of Methyl 4-benzylpiperazine-2-carboxylate in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm (due to the benzene ring).

-

-

Data Analysis: The purity of the sample is determined by the peak area percentage of the main component. Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like piperazine derivatives.

Detailed Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or ethyl acetate. Derivatization is generally not required for this compound.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. Key expected fragments for piperazine derivatives often include the benzyl cation (m/z 91) and fragments corresponding to the piperazine ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

~3.7 ppm: Singlet, 3H (methyl ester protons).

-

~3.5 ppm: Singlet, 2H (benzylic CH₂ protons).

-

~2.2-3.2 ppm: A series of multiplets corresponding to the 7 protons of the piperazine ring. The exact shifts and coupling patterns will depend on the chair conformation of the ring and the stereochemistry at C2.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~170-175 ppm: Carbonyl carbon of the ester.

-

~127-138 ppm: Aromatic carbons of the benzyl group.

-

~63 ppm: Benzylic carbon.

-

~50-60 ppm: Carbons of the piperazine ring and the methyl ester carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~3000-2800 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~1735 cm⁻¹: C=O stretching of the ester.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring.

-

~1100-1300 cm⁻¹: C-N and C-O stretching.

-

Concluding Remarks for the Practicing Scientist

References

-

J&K Scientific LLC. (n.d.). Methyl 4-benzylpiperazine-2-carboxylate | 181955-94-2. Retrieved from J&K Scientific website. [Link]

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

LookChem. (n.d.). China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier. Retrieved from LookChem website. [Link]

-

Chem-Impex International, Inc. (n.d.). Piperazine-2-carboxylic acid. Retrieved from Chem-Impex website. [Link]

-

Pipzine Chemicals. (n.d.). 1-Benzyl-4-methylpiperazine. Retrieved from Pipzine Chemicals website. [Link]

-

IUPAC. (2022). pKa Data Compiled by R. Williams. Retrieved from IUPAC website. [Link]

-

PubChem. (n.d.). Methyl 4-benzylpiperazine-2-carboxylate. Retrieved from PubChem website. [Link]

-

ResearchGate. (2011). p K a values of common substituted piperazines. Retrieved from ResearchGate website. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from ACG Publications website. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia website. [Link]

-

Solubility of Things. (n.d.). Solubility of Piperazine (C4H10N2). Retrieved from Solubility of Things website. [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses website. [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from PubChem website. [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from SWGDRUG.org website. [Link]

-

PubMed Central. (2016). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Retrieved from PubMed Central website. [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

-

MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from MDPI website. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from Cheméo website. [Link]

-

ResearchGate. (2013). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from ResearchGate website. [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from PubMed website. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from EMCDDA website. [Link]

-

Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from Wikipedia website. [Link]

-

PubChem. (n.d.). 4-Benzylpiperazine-2-carboxylic acid. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). (S)-1-methyl-piperazine-2-carboxylic acid methyl ester. Retrieved from PubChem website. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Benzylpiperazine CAS#: 2759-28-6 [m.chemicalbook.com]

- 6. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 1-Benzyl-4-methylpiperazine (BZP) Detailed Information, Uses, Safety, Synthesis & Supplier China | Buy BZP Online [pipzine-chem.com]

- 8. swgdrug.org [swgdrug.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Piperazine compounds [m.chemicalbook.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

"Methyl 4-benzylpiperazine-2-carboxylate molecular structure and conformation"

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 4-benzylpiperazine-2-carboxylate

Abstract

Methyl 4-benzylpiperazine-2-carboxylate is a substituted piperazine derivative that serves as a valuable scaffold in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical analysis of the molecule's structural features, with a primary focus on the conformational preferences of the piperazine ring and the influence of its substituents. We explore the principles of piperazine ring puckering, the equilibrium between axial and equatorial conformers of the C2-substituent, and the rotational isomerism of the N-benzyl group. Furthermore, this document details the key experimental and computational methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling, that are essential for elucidating these conformational behaviors. By explaining the causality behind these analytical choices, this guide offers researchers and scientists a robust framework for understanding and predicting the structure-property relationships of this and related piperazine derivatives.

Introduction to Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in modern medicinal chemistry, found in a vast array of pharmacologically active compounds.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles, and at physiological pH, the piperazine moiety is often protonated, enhancing aqueous solubility.

Methyl 4-benzylpiperazine-2-carboxylate (M4BP2C) is a specific derivative that combines several key structural motifs:

-

A piperazine core , providing a versatile and conformationally dynamic backbone.

-

An N-benzyl group at the 4-position, which can engage in hydrophobic or aromatic interactions with biological targets.

-

A methyl carboxylate group at the 2-position, which introduces a chiral center and a hydrogen bond acceptor.

The precise three-dimensional arrangement of these groups, governed by the molecule's conformational preferences, is critical for its interaction with target proteins and, consequently, its biological function.[2] Understanding this conformation is therefore not an academic exercise but a prerequisite for rational drug design.

Molecular Structure and Stereochemistry

The fundamental structure of Methyl 4-benzylpiperazine-2-carboxylate is defined by its constituent parts and their connectivity. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol .[]

The most critical structural feature is the presence of a stereocenter at the C2 position of the piperazine ring, arising from the methyl carboxylate substituent. This means the molecule exists as a pair of enantiomers: (R)-Methyl 4-benzylpiperazine-2-carboxylate and (S)-Methyl 4-benzylpiperazine-2-carboxylate. The absolute stereochemistry can profoundly impact pharmacological activity, as biological macromolecules like enzymes and receptors are themselves chiral.

Caption: Relative energy hierarchy of piperazine ring conformations.

Substituent Orientation: Axial vs. Equatorial

In the chair conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For monosubstituted cyclohexanes, the equatorial position is strongly favored to minimize steric hindrance.

However, for 2-substituted piperazines, the situation is more complex. A conformational study of several 1-acyl and 1-aryl 2-substituted piperazines revealed a surprising preference for the axial conformation of the C2-substituent. [4]This preference is counterintuitive from a purely steric perspective but is crucial for understanding the molecule's shape. This axial orientation can place the substituent in a specific spatial relationship with the rest of the molecule, which can be critical for receptor binding. [4] For M4BP2C, this implies an equilibrium between two chair conformers, with the conformer placing the methyl carboxylate group in the axial position potentially being the more stable form.

Caption: Equilibrium between axial and equatorial C2-substituent conformers.

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is required to build a complete picture of the conformational landscape of M4BP2C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, which most closely mimics the physiological environment. For conformationally flexible molecules like piperazines, temperature-dependent NMR experiments are essential. At room temperature, the rapid interconversion between chair forms can lead to averaged signals. By lowering the temperature, this interconversion can be slowed or "frozen" on the NMR timescale, allowing for the observation of distinct signals for each conformer. [1][5]The temperature at which these distinct signals merge into a single averaged peak is known as the coalescence point (Tc), which can be used to calculate the activation energy barrier (ΔG‡) for the ring inversion. [1] Experimental Protocol: Temperature-Dependent ¹H NMR

-

Sample Preparation: Dissolve a precise concentration of Methyl 4-benzylpiperazine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.

-

Low-Temperature Acquisition: Cool the sample inside the spectrometer in a stepwise manner (e.g., in 10 °C increments). Acquire a full spectrum at each temperature point, allowing the sample to equilibrate for several minutes before each acquisition.

-

Identify Coalescence: Observe the signals of the piperazine ring protons. As the temperature decreases, these signals will broaden and eventually split into separate, distinct signals corresponding to the "frozen" conformers. Identify the coalescence temperature (Tc) for this transition.

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit. This provides a quantitative measure of the ring's flexibility. [6]

Dynamic Process Typical Activation Energy (ΔG‡) Source Piperazine Ring Inversion 55 - 67 kJ/mol [7][6] | N-Acyl Bond Rotation | 56 - 80 kJ/mol | [1]|

Single-Crystal X-ray Crystallography

Causality: While NMR reveals the dynamic behavior in solution, X-ray crystallography provides a precise, static snapshot of the molecule's conformation in the solid state. This represents a single, low-energy conformation and provides definitive data on bond lengths, bond angles, and torsional angles, which can be used to validate computational models. [8]

Computational Chemistry

Causality: Computational modeling complements experimental data by allowing for the exploration of the entire conformational energy landscape. Methods like Density Functional Theory (DFT) can accurately predict the relative energies of different conformers (chair, boat, axial vs. equatorial) and the energy barriers for their interconversion. [9]This is particularly useful for understanding the factors that stabilize one conformation over another.

Workflow: Computational Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Structure-Conformation-Activity Relationship

The preferred conformation of M4BP2C directly governs how it presents its key pharmacophoric features—the aromatic ring, the hydrogen bond accepting ester, and the basic nitrogen atoms—to a biological target.

-

Receptor Binding: An axial orientation of the C2-substituent, for instance, projects this group into a different region of space compared to an equatorial one. This can be the deciding factor between agonism and antagonism, or high and low affinity, at a given receptor. [4]* Physicochemical Properties: The overall molecular shape and dipole moment, which are determined by the dominant conformation, influence properties such as membrane permeability and solubility, affecting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The conformational flexibility itself can be a crucial factor in a molecule's ability to adapt to a binding site. [2]

Conclusion

The molecular structure of Methyl 4-benzylpiperazine-2-carboxylate is characterized by a chiral center at C2 and significant conformational flexibility. The piperazine ring strongly prefers a chair conformation, with a dynamic equilibrium between two chair forms that dictates the axial or equatorial orientation of its substituents. Evidence from related compounds suggests a potential preference for an axial C2-methyl carboxylate group, a non-intuitive but critical feature for molecular recognition. A comprehensive understanding of this molecule's three-dimensional nature can only be achieved through a synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling. Elucidating these conformational preferences is paramount for scientists engaged in the design and development of novel therapeutics based on the piperazine scaffold.

References

-

Gavezzotti, A., & Filippini, G. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

-

Palmeira, A., et al. (2012). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Gavezzotti, A., & Filippini, G. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

-

Urban, J., et al. (2006). Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands. ResearchGate. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

-

Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory. [Link]

-

Bunnelle, E. M., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. [Link]

-

Omar, F. A., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. PubMed. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. European Union. [Link]

-

Barta, N., et al. (2015). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Methyl 4-benzylpiperazine-2-carboxylate

This guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 4-benzylpiperazine-2-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from analogous structures found in the scientific literature.

Introduction

Methyl 4-benzylpiperazine-2-carboxylate (CAS No. 181955-94-2) is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of a benzyl group at the N4 position and a methyl carboxylate group at the C2 position introduces specific structural features that give rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of Methyl 4-benzylpiperazine-2-carboxylate and the numbering of its key atoms.

Caption: Molecular structure of Methyl 4-benzylpiperazine-2-carboxylate.

This structure features a chiral center at the C2 position, which can lead to complexities in the NMR spectrum if the compound is not enantiomerically pure. For the purpose of this guide, we will consider the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 4-benzylpiperazine-2-carboxylate.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-10 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region. The overlapping signals will likely appear as a complex multiplet. |

| ~ 3.75 | Singlet | 3H | Methoxy (-OCH₃) | The three equivalent protons of the methyl ester group will appear as a sharp singlet, as they have no adjacent protons to couple with. |

| ~ 3.50 - 3.60 | Singlet | 2H | Benzylic (-CH₂-Ph) | The two protons of the benzylic methylene group are chemically equivalent and will likely appear as a singlet. |

| ~ 3.20 - 3.40 | Multiplet | 1H | C2-H (piperazine) | This proton is on the carbon bearing the ester group and is expected to be shifted downfield. It will show coupling to the adjacent methylene protons at C3. |

| ~ 2.20 - 3.00 | Multiplets | 6H | C3, C5, C6-H's (piperazine) | The remaining six protons on the piperazine ring will resonate in this more upfield region. Due to the chair conformation of the piperazine ring and coupling between adjacent protons, these signals are expected to be complex multiplets. |

| ~ 1.90 | Broad Singlet | 1H | N1-H (piperazine) | The proton on the secondary amine is exchangeable and often appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172.0 | Carbonyl (C=O) | The carbon of the ester carbonyl group is highly deshielded and will appear significantly downfield. |

| ~ 138.0 | Quaternary Aromatic (C) | The quaternary carbon of the phenyl ring to which the methylene group is attached. |

| ~ 129.0, 128.5, 127.0 | Aromatic (CH) | The protonated carbons of the phenyl ring will resonate in this region. |

| ~ 63.0 | Benzylic (-CH₂-Ph) | The carbon of the benzylic methylene group. |

| ~ 58.0 | C2 (piperazine) | The carbon atom of the chiral center, bonded to the ester group and a nitrogen atom, will be shifted downfield. |

| ~ 52.0 | Methoxy (-OCH₃) | The carbon of the methyl ester group. |

| ~ 50.0 - 55.0 | C3, C5, C6 (piperazine) | The remaining carbons of the piperazine ring are expected to resonate in this region. The exact chemical shifts will depend on their position relative to the substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: IR Analysis

A common method for obtaining the IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

ATR-FTIR:

-

Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

The following table summarizes the expected characteristic absorption bands for Methyl 4-benzylpiperazine-2-carboxylate.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 | Medium | N-H Stretch (secondary amine) | The stretching vibration of the N-H bond in the piperazine ring. This peak may be broad. |

| ~ 3030 | Medium | C-H Stretch (aromatic) | The stretching vibrations of the C-H bonds in the benzene ring. |

| ~ 2800 - 3000 | Strong | C-H Stretch (aliphatic) | The stretching vibrations of the C-H bonds in the piperazine ring, benzylic methylene, and methyl group. |

| ~ 1735 | Strong | C=O Stretch (ester) | The strong absorption due to the stretching vibration of the carbonyl group in the methyl ester. |

| ~ 1600, 1495, 1450 | Medium | C=C Stretch (aromatic) | The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| ~ 1100 - 1300 | Strong | C-O Stretch (ester) | The stretching vibration of the C-O single bond in the ester functional group. |

| ~ 700 - 750 | Strong | C-H Bend (aromatic) | Out-of-plane bending vibrations of the C-H bonds in the monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Analysis

A typical procedure for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of Methyl 4-benzylpiperazine-2-carboxylate (C₁₃H₁₈N₂O₂) is 234.30 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. The fragmentation pattern is crucial for structural confirmation.

Caption: Predicted key fragmentation pathways for Methyl 4-benzylpiperazine-2-carboxylate in EI-MS.

Key Predicted Fragments:

-

m/z 234 (M⁺): The molecular ion peak.

-

m/z 203 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group.

-

m/z 175 ([M - COOCH₃]⁺): Loss of the carbomethoxy radical.

-

m/z 91 ([C₇H₇]⁺): A very common and often base peak for benzyl-containing compounds, corresponding to the stable tropylium ion formed by rearrangement of the benzyl cation.

-

m/z 120 ([C₈H₁₀N]⁺): Cleavage of the piperazine ring can lead to this fragment.

Conclusion

The spectroscopic data for Methyl 4-benzylpiperazine-2-carboxylate, as predicted and interpreted in this guide, provides a robust framework for the identification and characterization of this important molecule. The combination of NMR, IR, and MS techniques offers a comprehensive and self-validating system for structural elucidation. While the data presented here is based on established spectroscopic principles and comparison with related compounds, it is always recommended to compare with experimentally obtained data for a definitive analysis. This guide serves as a valuable resource for any scientist working with this compound, facilitating a deeper understanding of its chemical properties.

References

- General principles of NMR, IR, and MS are based on standard organic chemistry and spectroscopy textbooks.

- Comparative data for piperazine and benzylpiperazine derivatives can be found in various chemical databases and scientific publications.

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Piperazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract